molecular formula C15H20N2OS B2883967 (1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705692-86-9

(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2883967
CAS RN: 1705692-86-9
M. Wt: 276.4
InChI Key: HNTPCZLIFNUZBE-UHFFFAOYSA-N
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Description

(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a synthetic compound that acts as a potent and selective dopamine reuptake inhibitor. It has been widely studied for its potential application in treating various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Desymmetrization Process

The 8-azabicyclo[3.2.1]octane scaffold can also be formed through a desymmetrization process starting from achiral tropinone derivatives . This is another method to achieve the stereochemical control in the synthesis of this compound .

Organocatalysis

Organocatalysis constitutes one of the main research areas in organic chemistry. The 8-azabicyclo[3.2.1]octane framework has been applied in the synthesis of many natural products and structures . This structure is present in many natural products with very important biological activities .

Synthesis of Biologically Active Compounds

There is a growing interest in organic chemistry on the synthesis of compounds with a [3.2.1] framework, due to the presence of this moiety in molecules with biological interest . For example, the natural products gelsemine, platensimycin, and vitisinol D, or synthetic products as the PNMT (phenylethanolamine N -methyltransferase) inhibitor .

Diels-Alder Reaction

The Diels-Alder reaction has been applied to the preparation of the bicyclo[3.2.1]octane framework . The α,β-unsaturated ketone reacts with TMSCl achieving the trimethylsilylether derivative, that evolves via intramolecular Diels-Alder reaction forming the bicycle[3.2.1]octane .

properties

IUPAC Name

3-methylsulfanyl-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-19-14-9-12-7-8-13(10-14)17(12)15(18)16-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPCZLIFNUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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